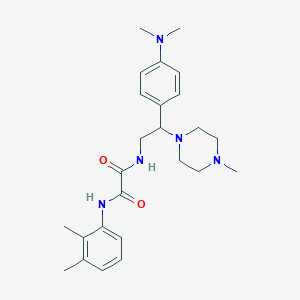![molecular formula C14H17BrF3N3O B2414657 5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide CAS No. 2320220-08-2](/img/structure/B2414657.png)
5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'BPTP' and is synthesized using a specific method. BPTP has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wirkmechanismus
BPTP inhibits PTP1B by binding to the active site of the enzyme and blocking its activity. This results in the activation of insulin signaling pathways and increased glucose uptake in cells. BPTP has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPTP has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been found to reduce body weight and adiposity in obese mice. BPTP has been studied for its effects on glucose metabolism, lipid metabolism, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
BPTP has several advantages for use in laboratory experiments. It is a highly selective inhibitor of PTP1B and does not inhibit other protein tyrosine phosphatases. It is also stable and can be easily synthesized in large quantities. However, BPTP has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo.
Zukünftige Richtungen
Future research on BPTP could focus on its potential use in the treatment of type 2 diabetes and obesity. Further studies could investigate the effects of BPTP on glucose and lipid metabolism, inflammation, and insulin signaling pathways. Additionally, BPTP could be studied for its potential use in other diseases that involve dysregulated insulin signaling, such as cancer and neurodegenerative disorders.
In conclusion, BPTP is a chemical compound that has significant potential for use in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further studies on BPTP could lead to the development of new treatments for type 2 diabetes, obesity, and other diseases.
Synthesemethoden
The synthesis of BPTP involves a series of chemical reactions that require specific reagents and conditions. The method involves the reaction of 5-bromo-3-chloropyridine with 1-(2,2,2-trifluoroethyl)piperidin-4-amine in the presence of a base. This reaction results in the formation of the intermediate compound, which is then reacted with 3-cyanopyridine-2-carboxylic acid in the presence of a coupling agent to obtain the final product, BPTP.
Wissenschaftliche Forschungsanwendungen
BPTP has been studied extensively for its potential applications in various scientific research fields. It has been found to be a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in the regulation of insulin signaling and glucose metabolism. BPTP has been studied for its potential use in the treatment of type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
5-bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrF3N3O/c15-12-5-11(7-19-8-12)13(22)20-6-10-1-3-21(4-2-10)9-14(16,17)18/h5,7-8,10H,1-4,6,9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFROSIFLKQFJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)

![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2414577.png)
![N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2414578.png)

![8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2414580.png)


![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2414587.png)
![N-cyclohexyl-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2414589.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2414593.png)


![methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2414597.png)